rac-Cotinine 3-Carboxylic Acid

Description

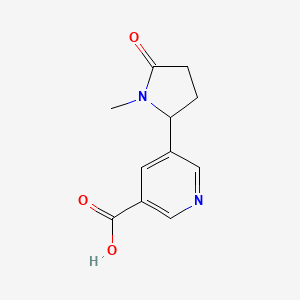

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPNTJZYIZZLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747379 | |

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-18-8 | |

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Pathways

The creation of cotinine (B1669453) derivatives often involves multi-step processes starting from readily available precursors.

Hydrolysis is a fundamental reaction for the synthesis of carboxylic acids from their derivatives like esters, amides, or nitriles. sydney.edu.aupressbooks.publibretexts.org In the context of cotinine-related compounds, hydrolysis can be employed to convert a suitable precursor into the desired carboxylic acid. For instance, the hydrolysis of a nitrile group attached to the cotinine scaffold can yield the corresponding carboxylic acid. This process can be catalyzed by either an acid or a base, often requiring heat. sydney.edu.aulibretexts.org

The general mechanism for the hydrolysis of carboxylic acid derivatives follows a nucleophilic acyl substitution pathway. pressbooks.pub The reactivity of the derivative influences the reaction conditions required, with acid chlorides and anhydrides hydrolyzing more readily than esters and amides. pressbooks.pub

A specific example, although not for rac-Cotinine 3-Carboxylic Acid itself, is the synthesis of trans-3'-hydroxycotinine, where a base-catalyzed hydrolysis step is utilized. nih.gov This highlights the applicability of hydrolysis in modifying the cotinine structure.

The synthesis of analogs of this compound often involves derivatization of the core structure. For example, rac-trans-3'-Hydroxy Cotinine-3-carboxylic Acid is a known derivative of trans-3'-Hydroxy Cotinine. cymitquimica.comscbt.com Another related compound is rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester. scbt.com

Derivatization can be achieved through various chemical transformations. For instance, a carboxylic acid can be converted to an ester or an amide. These reactions allow for the exploration of structure-activity relationships by introducing different functional groups. The synthesis of various nicotine (B1678760) analogs has been achieved through modifications of the pyridine (B92270) ring.

One common strategy for creating analogs is the 1,3-dipolar cycloaddition of azomethine ylides, which is effective for constructing pyrrolidine (B122466) rings with multiple stereocenters, a key feature of the cotinine structure. researchgate.net This method has been used to synthesize a variety of nicotine and nornicotine (B190312) derivatives. rsc.orgrsc.org

Hydrolysis-Based Preparative Routes

Stereochemical Considerations in Synthesis

The synthesis of molecules with multiple stereocenters, such as cotinine derivatives, requires careful control of stereochemistry.

The separation of a racemic mixture into its individual enantiomers is a critical step in the synthesis of many chiral compounds. While specific methods for the resolution of this compound are not detailed in the provided results, general techniques for the resolution of racemic alkaloids and their derivatives are well-established. These can include classical resolution using chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or through enzymatic resolution. nih.govresearchgate.net For instance, the resolution of (±)-5-bromonornicotine has been successfully accomplished. acs.org Microbial approaches have also been shown to be effective in the resolution of racemic alkaloids like lupanine. nih.gov

Diastereoselective synthesis aims to produce a specific diastereomer out of multiple possibilities. In the context of cotinine-related compounds, this is particularly important when introducing new stereocenters. The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the diastereoselective synthesis of nicotine analogs with contiguous stereocenters. researchgate.net

Another example is the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. The synthesis involves the deprotonation of (S)-cotinine followed by oxidation, which results in a mixture of trans and cis isomers. The desired trans isomer is then purified. nih.gov This demonstrates a diastereoselective process where one diastereomer is preferentially formed and can be isolated.

Enantioselective Approaches for Racemic Resolution

Green Chemistry Approaches to Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally friendly. In the synthesis of carboxylic acids and their derivatives, this can involve using less hazardous reagents, reducing waste, and employing milder reaction conditions.

One green approach is the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, often utilizing microwave assistance and a catalyst. mdpi.com Another strategy involves the reduction of carboxylic acids to aldehydes or alcohols in water, a green solvent. rsc.org This can be achieved by converting the carboxylic acid to a thioester, followed by reduction. rsc.org

The use of tobacco waste as a starting material for the synthesis of pyridine-3-carboxylic acid (nicotinic acid) represents a sustainable approach. sciencepublishinggroup.com This method utilizes a readily available and otherwise problematic waste stream to produce a valuable chemical.

Chemical Reaction Analysis and Mechanism Elucidation

The synthesis of this compound, while not extensively detailed in dedicated literature, can be understood through the analysis of analogous chemical transformations involving the carboxylation of lactams and related carbonyl compounds. The core of its synthesis involves the introduction of a carboxylic acid group at the C-3 position of the cotinine scaffold. This transformation is most plausibly achieved through the formation of a key intermediate, the cotinine enolate, followed by its reaction with an appropriate electrophilic carboxylating agent.

Mechanism of Formation via Enolate Carboxylation:

The most probable synthetic route to this compound involves a two-step mechanism:

Enolate Formation: The first step is the deprotonation of cotinine at the α-carbon (C-3) to the carbonyl group. This requires a strong, non-nucleophilic base to abstract the acidic α-proton, leading to the formation of a resonance-stabilized enolate anion. The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.combham.ac.uk The choice of base is critical to ensure complete and efficient enolate formation while minimizing side reactions. bham.ac.uk Lithium diisopropylamide (LDA) is a common choice for such transformations due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile. masterorganicchemistry.com

Carboxylation: The newly formed cotinine enolate, a potent nucleophile, then reacts with an electrophilic source of a carboxyl group. masterorganicchemistry.com Gaseous carbon dioxide (CO2) is a common and effective carboxylating agent for such reactions. researchgate.net The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of CO2. This is considered C-carboxylation. researchgate.net Subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound.

Step 1: Deprotonation and Enolate Formation

Cotinine is treated with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C) to generate the lithium enolate of cotinine.

Step 2: Nucleophilic Attack on Carbon Dioxide

Carbon dioxide is bubbled through the solution containing the enolate. The enolate attacks the CO2 molecule.

Step 3: Acidification

An aqueous acid solution (e.g., HCl) is added to protonate the carboxylate and afford this compound.

Factors Influencing the Reaction:

Several factors can influence the efficiency and outcome of this proposed synthesis:

Base Selection: The pKa of the α-proton in amides is typically in the range of 25-30, necessitating a very strong base for complete deprotonation. bham.ac.uk Weaker bases, such as alkoxides, may only establish an equilibrium, leading to lower yields and potential side reactions like self-condensation. bham.ac.uk

Solvent: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to solvate the reagents without interfering with the reaction.

Temperature: Enolate formation is usually carried out at low temperatures (-78 °C) to control the reaction and prevent degradation of the enolate or other side reactions.

Regioselectivity: The reaction of enolates with CO2 can theoretically occur at either the carbon or the oxygen atom (C- vs. O-carboxylation). researchgate.net In the case of lactam enolates, C-carboxylation is generally favored, especially under kinetic control, leading to the desired carboxylic acid derivative. researchgate.net

Research Findings Analogy:

While direct research on this compound synthesis is limited, studies on similar structures provide strong support for the proposed mechanism. For instance, patents describe the synthesis of various 3-carboxy-2-oxo-1-pyrrolidine derivatives, which share the core lactam-3-carboxylic acid structure. google.comgoogle.com Furthermore, the successful synthesis of 3'-hydroxycotinine involves the generation of a cotinine enolate at the C-3' position using LDA, followed by reaction with an oxidizing agent, demonstrating the feasibility of forming an enolate on the cotinine ring system. mdpi.com The general principles of enolate chemistry, including their formation from amides and lactams and their subsequent alkylation or acylation, are well-established in organic chemistry. masterorganicchemistry.com182.160.97studysmarter.co.uk

Below are tables summarizing the key reagents and conditions inferred for this reaction, based on analogous transformations.

Table 1: Proposed Reagents for the Synthesis of this compound

| Reagent | Role | Rationale |

| rac-Cotinine | Starting Material | The foundational molecular scaffold. |

| Lithium Diisopropylamide (LDA) | Strong Base | To deprotonate the C-3 position, forming the enolate. |

| Carbon Dioxide (CO2) | Carboxylating Agent | Electrophile that reacts with the enolate to form the carboxylate. |

| Tetrahydrofuran (THF) | Solvent | Aprotic solvent to facilitate the reaction. |

| Hydrochloric Acid (HCl) | Acid | For the final protonation step (acidic workup). |

Table 2: Proposed Reaction Conditions

| Parameter | Condition | Rationale |

| Temperature | -78 °C to Room Temperature | Low temperature for enolate formation to ensure stability and control; reaction may be allowed to warm to facilitate carboxylation. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent quenching of the highly reactive enolate and base by atmospheric moisture and CO2 (before intended addition). |

| Workup | Acidic Aqueous | To protonate the carboxylate salt and isolate the final carboxylic acid product. |

Advanced Analytical Techniques for Research Characterization

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the isolation of rac-Cotinine 3-Carboxylic Acid from other analytes in a sample. The choice of method is often dictated by the physicochemical properties of the compound, the nature of the sample matrix, and the specific requirements of the research assay.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of this compound and its analogs due to its high selectivity and sensitivity. Research applications often utilize reverse-phase chromatography to separate the polar metabolite from complex mixtures. For instance, studies on related compounds like rac-3'-hydroxy cotinine (B1669453) 3-carboxylic acid have employed an Agilent 1100 HPLC system paired with an ion trap mass spectrometer. researchgate.net The C18 stationary phase is commonly used for its ability to retain and separate nicotine (B1678760) metabolites. researchgate.net

The mass spectrometer allows for specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions, providing a high degree of confidence in identification and quantification.

Table 1: Illustrative LC-MS/MS Parameters for a Related Compound (rac-3'-hydroxy cotinine 3-carboxylic acid)

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1100 Series researchgate.net |

| Mass Spectrometer | Agilent 1100 LC/MSD Ion Trap VL researchgate.net |

| Analytical Column | Zorbax SB-C18 (100 x 3.0 mm i.d., 3.5 µm) researchgate.net |

| Column Temperature | 48 °C researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and improve chromatographic performance. While specific GC-MS applications for this compound are not extensively detailed in available literature, the general approach for related metabolites involves the conversion of the carboxylic acid group to a more volatile ester form. The subsequent analysis by GC-MS would provide separation based on boiling point and polarity, with the mass spectrometer offering definitive identification through characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) can be used for the analysis of this compound, particularly when present at higher concentrations. The separation is typically achieved on a reverse-phase column, such as a Zorbax SB-C18. researchgate.net The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and resolution. The selection of the detection wavelength is based on the UV absorbance profile of the analyte.

Table 2: HPLC Parameters Used in the Analysis of a Panel Including a Related Compound

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1100 Series researchgate.net |

| Detector | UV Detector / Mass Spectrometer researchgate.net |

| Analytical Column | Zorbax SB-C18 (100 x 3.0 mm i.d., 3.5 µm) researchgate.net |

| Column Temperature | 48 °C researchgate.net |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Sample Preparation and Matrix Effects in Research Assays

The accuracy of any analytical method for this compound is heavily dependent on the sample preparation process. The primary goals of sample preparation are to isolate the analyte from the matrix, concentrate it, and remove interfering substances that could compromise the analysis (matrix effects).

For the analysis of this compound in complex biological matrices such as urine or plasma, robust extraction and enrichment protocols are necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose. SPE cartridges with various sorbents can be selected based on the properties of the analyte and the matrix. For a polar, acidic compound like Cotinine 3-Carboxylic Acid, a mixed-mode or ion-exchange sorbent may be employed to achieve efficient extraction and cleanup. Liquid-liquid extraction (LLE) offers an alternative, where the analyte is partitioned between two immiscible liquid phases based on its solubility.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. In the context of this compound analysis, derivatization is most relevant for GC-MS. The carboxylic acid group can be converted into an ester (e.g., a methyl or silyl (B83357) ester) to increase its volatility and thermal stability, making it suitable for gas chromatography. This process can also improve the ionization efficiency of the molecule in the mass spectrometer, leading to lower detection limits.

Extraction and Enrichment Protocols for Complex Matrices

Method Validation and Performance Metrics in Research Studies

Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. This involves evaluating specific performance characteristics to guarantee that the measurements are reliable, accurate, and reproducible. For a compound like "this compound," this would involve a series of experiments to define the method's capabilities and limitations. nih.gov The validation process for related nicotine metabolites typically assesses sensitivity, precision, accuracy, selectivity, linearity, and stability. nih.govnih.gov

Sensitivity in analytical chemistry refers to a method's ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably detect above the background noise, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. upf.eduakjournals.com

For biomarkers of tobacco exposure, achieving low LLOQs is crucial for accurately assessing low-level or passive exposure. nih.gov LC-MS/MS methods are preferred for their high sensitivity. nih.govmdpi.com For instance, a validated LC-MS/MS method for nicotine and its key metabolites in human plasma reported an LLOQ of 0.15 ng/mL for nicotine, 0.30 ng/mL for cotinine, and 0.40 ng/mL for hydroxycotinine. nih.gov Another study using a different LC-MS/MS method for human serum achieved an even lower LLOQ of 0.025 ng/mL for both cotinine and trans-3´-hydroxycotinine. researchgate.net The specific LLOQ can vary based on the biological matrix (e.g., urine, plasma, saliva) and the sample preparation technique employed. nih.gov

Interactive Table: Lower Limits of Quantification (LLOQ) for Nicotine Metabolites in Various Biological Matrices

| Analyte | Matrix | LLOQ (ng/mL) | Analytical Method |

| Nicotine | Plasma | 0.15 | LC-MS/MS |

| Cotinine | Plasma | 0.30 | LC-MS/MS |

| trans-3'-hydroxycotinine | Plasma | 0.40 | LC-MS/MS |

| Cotinine | Serum | 0.025 | LC-MS/MS |

| trans-3'-hydroxycotinine | Serum | 0.025 | LC-MS/MS |

| Nicotine | Urine | 0.01 (µg/mL) | LC-Orbitrap-MS/MS |

| Cotinine | Urine | 0.01 (µg/mL) | LC-Orbitrap-MS/MS |

| Norcotinine | Serum | 0.69 (µg/L) | LC-MS/MS |

| Nicotine | Saliva | 1.59 (µg/L) | LC-MS/MS |

Note: Data compiled from multiple research studies. nih.govnih.govresearchgate.netmdpi.com The values illustrate typical quantification limits for related compounds, which serve as a benchmark for methods that would be developed for this compound.

Reproducibility and precision refer to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with lower values indicating higher precision. nih.gov It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate reproducibility). mdpi.com

Accuracy is the closeness of the mean of a set of results to the actual or "true" value. It is often expressed as the percentage of recovery or percent bias. akjournals.comcdc.gov For bioanalytical methods, precision and accuracy are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across several days. nih.gov

In a study validating an LC-MS/MS method for nicotine and its metabolites, intra- and inter-day precision values were below 15% RSD for all analytes, with mean accuracies ranging from 87.7% to 109.9%. nih.gov Similarly, another validated method for cotinine and trans-3'-hydroxycotinine in serum reported intra- and inter-day precision (%CV) from 0.9% to 9.6%, with accuracy ranging from 96.1% to 104.9%. researchgate.net Extraction recovery for these analytes is also a key metric, with studies showing recoveries often between 90% and 110%. nih.gov

Interactive Table: Precision and Accuracy Data from a Validated LC-MS/MS Method for Nicotine Metabolites

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Target) |

| Cotinine | Low | < 9.0% | < 8.0% | 96.1% - 104.9% |

| Cotinine | Medium | < 5.0% | < 6.0% | 96.1% - 104.9% |

| Cotinine | High | < 4.0% | < 5.0% | 96.1% - 104.9% |

| trans-3'-hydroxycotinine | Low | < 8.0% | < 9.6% | 98.9% - 102.9% |

| trans-3'-hydroxycotinine | Medium | < 2.0% | < 4.0% | 98.9% - 102.9% |

| trans-3'-hydroxycotinine | High | < 1.0% | < 3.0% | 98.9% - 102.9% |

Note: This table represents typical performance data for precision and accuracy from a validated method for key nicotine metabolites, which would be the target for a method analyzing this compound. researchgate.net

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous matrix components, other metabolites, or structurally similar compounds. akjournals.comcoresta.org In the context of "this compound," a selective method must be able to distinguish it from other nicotine metabolites that may be present in a biological sample.

Interference is assessed by analyzing blank matrix samples from different sources to ensure that no endogenous components produce a signal that could be mistaken for the analyte. upf.edu Potential interferences from other structurally related compounds are also tested. coresta.org Mass spectrometry-based methods, particularly LC-MS/MS, offer high selectivity due to their ability to monitor specific precursor-to-product ion transitions for the target analyte. plos.orgmdpi.com This specificity is crucial, as various isomeric structures can exist, and failure to separate them can lead to inaccurate quantification. coresta.org For example, a method for urinary mercapturic acids demonstrated that complete separation of interference peaks was critical for accurate results. coresta.org The use of isotopically labeled internal standards is also a common and recommended strategy to compensate for matrix effects, which are a form of interference where components of the sample can suppress or enhance the ionization of the analyte, thereby affecting accuracy. mdpi.com

Metabolic and Biotransformation Investigations

Mammalian Enzymatic Biotransformation Pathways

The biotransformation of cotinine (B1669453), a primary metabolite of nicotine (B1678760), is a complex process involving multiple enzymatic pathways primarily in the liver. These pathways are crucial for its conversion into more water-soluble compounds that can be excreted from the body.

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2A6, plays a central role in the metabolism of nicotine and its derivatives. nih.govmdpi.com While CYP2A6 is the primary enzyme responsible for the conversion of nicotine to cotinine, it also continues to metabolize cotinine into further products. nih.govnih.gov The most significant metabolic step is the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine, a reaction almost exclusively catalyzed by CYP2A6. mdpi.comnih.gov

Research indicates that CYP2A6 can metabolize cotinine into multiple products, including trans-3'-hydroxycotinine, 5'-hydroxycotinine, and norcotinine. acs.org The formation of 5'-hydroxycotinine is noteworthy as it exists in equilibrium with an open-chain derivative, 4-oxo-4-(3-pyridyl)-N-methylbutanamide, highlighting the generation of compounds with different functional groups through metabolism. nih.gov

Table 1: Key Mammalian Enzymes in Cotinine Metabolism

| Enzyme | Primary Role in Cotinine Metabolism | Key Metabolites Formed |

|---|---|---|

| CYP2A6 | Major enzyme for cotinine oxidation. mdpi.comnih.gov | trans-3'-hydroxycotinine, 5'-hydroxycotinine, Norcotinine. nih.govacs.org |

| CYP2A13 | Capable of cotinine 3'-hydroxylation. researchgate.net | trans-3'-hydroxycotinine. researchgate.net |

| Aldehyde Oxidase (AOX1) | Catalyzes the conversion of the nicotine iminium ion intermediate to cotinine. frontiersin.org | Cotinine (from nicotine). |

| UGTs (e.g., UGT2B10) | Catalyze Phase II glucuronidation of cotinine and its metabolites. nih.govdrughunter.com | Cotinine-N-glucuronide, trans-3'-hydroxycotinine-O-glucuronide. nih.govnih.gov |

Phase I metabolism of cotinine involves several key reactions beyond the initial CYP2A6-mediated steps.

Hydroxylation: This is the most prominent Phase I reaction for cotinine. As mentioned, 3'-hydroxylation to trans-3'-hydroxycotinine is the main pathway. nih.gov 5'-hydroxylation, catalyzed by CYP2A6, also occurs, leading to 5'-hydroxycotinine. acs.org In vitro studies with CYP2A13 show it primarily produces 5'-hydroxycotinine from cotinine. nih.gov

Oxidation: Cotinine undergoes N-oxidation on the pyrrolidine (B122466) nitrogen to form cotinine-N-oxide. nih.govnih.gov Unlike the N-oxidation of nicotine, which is catalyzed by flavin-containing monooxygenase (FMO), the formation of cotinine-N-oxide is attributed to a P450 enzyme. nih.govnih.gov

Demethylation: Oxidative N-demethylation of cotinine results in the formation of norcotinine. nih.govnih.gov This reaction is also catalyzed by CYP2A6. acs.org

To increase water solubility and facilitate excretion, cotinine and its Phase I metabolites undergo Phase II conjugation reactions.

Glucuronidation: This is a major conjugation pathway. Cotinine itself is conjugated to form cotinine-N-glucuronide. nih.gov The primary Phase I metabolite, trans-3'-hydroxycotinine, undergoes extensive O-glucuronidation to form trans-3'-hydroxycotinine-O-glucuronide. nih.govnih.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs), such as UGT2B10, are the enzymes responsible for these reactions. drughunter.com Together, trans-3'-hydroxycotinine and its glucuronide conjugate can account for 40–60% of a nicotine dose found in urine. nih.gov

Amino Acid Conjugation: This is a known pathway for the detoxification of xenobiotic carboxylic acids, where an amino acid (commonly glycine) is attached to form an amide bond. researchgate.net This process typically involves enzymes located in the mitochondria of the liver and kidneys. researchgate.net While this is a general pathway for many xenobiotic acids, specific studies detailing the amino acid conjugation of cotinine carboxylic acid derivatives are not as prevalent as those for glucuronidation.

The metabolism of cotinine is characterized by a high degree of stereoselectivity.

The conversion of cotinine to 3'-hydroxycotinine in humans is highly stereoselective, yielding almost exclusively the trans-isomer. nih.gov Less than 5% of the metabolite is found as the cis-3'-hydroxycotinine isomer in urine. nih.gov Similarly, the N-oxidation of the parent compound, (S)-nicotine, is stereoselective, forming trans-nicotine N'-oxide. nih.govnih.gov This specificity indicates that the active sites of the metabolizing enzymes, such as CYP2A6, have a precise three-dimensional arrangement that accommodates the substrate in a preferred orientation.

Phase II Conjugation Reactions (Glucuronidation, Amino Acid Conjugation)

Microbial Degradation and Environmental Fate

Cotinine is recognized as an environmental micropollutant due to its stability and presence in wastewater. nih.govnih.gov Microorganisms have evolved pathways to degrade this compound, utilizing it as a source of carbon and nitrogen.

Several bacterial strains have been identified that can metabolize cotinine. These microbes are often isolated from tobacco-related environments like tobacco leaves or plantation soils. ijbiotech.comacademicjournals.org

Nocardioides sp. strain JQ2195: This bacterium can use cotinine as its sole source of carbon and nitrogen. nih.govnih.gov It initiates degradation by hydroxylating cotinine to 6-hydroxycotinine using a novel three-component molybdenum-containing hydroxylase named CotA. nih.govnih.gov Further degradation leads to the formation of 6-hydroxy-3-succinoylpyridine (HSP). nih.gov

Pseudomonas sp.: Various species of Pseudomonas are known nicotine degraders. ijbiotech.comfrontiersin.org For example, Pseudomonas putida has been extensively studied for its nicotine degradation pathways. academicjournals.org

Arthrobacter sp.: Members of this genus, such as Arthrobacter oxydans and Arthrobacter nicotinovorans, are also capable of degrading nicotine and its derivatives. ijbiotech.comacademicjournals.org

The microbial degradation pathways are distinct from mammalian metabolism. For example, the initial attack on the pyridine (B92270) ring at the 6-position by Nocardioides sp. is a key difference from the 3'-hydroxylation seen in humans. nih.gov

Table 2: Identified Microorganisms in Cotinine Degradation

| Microorganism | Degradation Pathway/Key Step | Identified Metabolites |

|---|---|---|

| Nocardioides sp. strain JQ2195 | Utilizes cotinine as sole carbon and nitrogen source; initial hydroxylation by CotA hydroxylase. nih.govnih.gov | 6-hydroxycotinine, 6-hydroxy-3-succinoylpyridine. nih.gov |

| Pseudomonas sp. | Known to degrade nicotine via pyrrolidine or pyridine pathways. academicjournals.orgfrontiersin.org | Varies by species and pathway. |

| Arthrobacter sp. | Known to degrade nicotine, often via the pyridine pathway. ijbiotech.comacademicjournals.org | Varies by species and pathway. |

Compound Index

Elucidation of Microbial Catabolic Pathways for Pyrrolidinone Alkaloids

The microbial breakdown of nicotine and its primary metabolite, cotinine, is a key process in their environmental degradation. Various microorganisms have demonstrated the ability to utilize these alkaloids as their sole source of carbon and nitrogen. nih.gov The degradation pathways are diverse and depend on the microbial species involved.

Generally, microbial catabolism of these compounds involves hydroxylation and the opening of the pyrrolidine or pyridine rings. nih.govresearchgate.net For instance, bacteria of the genus Pseudomonas degrade nicotine through a pathway involving the opening of the pyrrolidine ring, while Arthrobacter species hydroxylate the pyridine ring first. nih.govresearchgate.net Following these initial steps, the metabolic cascade continues, leading to the formation of various intermediates. The ultimate conversion to carboxylic acids renders the breakdown products bioavailable, allowing them to be channeled into the primary metabolism of the microorganisms for energy and the synthesis of new cellular components. nih.govt3db.ca

While the detailed catabolic pathway leading specifically to rac-Cotinine 3-Carboxylic Acid is not extensively documented in the available literature, the known microbial degradation of related structures suggests that it could be a potential intermediate in the complex series of reactions that break down the cotinine molecule.

Enzymatic Systems Involved in Microbial Biotransformation (e.g., Cotinine Hydroxylase)

The biotransformation of pyrrolidinone alkaloids is mediated by specific enzymatic systems. In mammals, the conversion of nicotine to cotinine is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2A6, followed by the action of aldehyde oxidase. nih.govsci-hub.se

In the microbial realm, distinct enzymes drive the degradation process. A key enzyme identified in the catabolism of cotinine is cotinine hydroxylase . For example, in Nocardioides sp. strain JQ2195, a novel three-component cotinine hydroxylase, designated CotA, initiates the degradation by converting cotinine to 6-hydroxy-cotinine. nih.govscbt.com This initial hydroxylation is a critical step that prepares the molecule for subsequent ring cleavage. The hydroxyl group incorporated into the cotinine molecule has been shown to originate from water. nih.gov

Other enzymes involved in the broader nicotine degradation pathways include nicotine dehydrogenase and 6-hydroxypseudooxynicotine (B1220760) oxidase. nih.gov The table below summarizes some of the key enzymes involved in the biotransformation of nicotine and its metabolites.

| Enzyme Family/Name | Organism/System | Role in Biotransformation | Citation |

| Cytochrome P450 (CYP2A6) | Mammals | Conversion of nicotine to cotinine; metabolism of cotinine to trans-3'-hydroxycotinine. | sci-hub.senih.gov |

| Aldehyde Oxidase (AOX) | Mammals | Catalyzes the second step in the conversion of nicotine-iminium ion to cotinine. | nih.gov |

| Cotinine Hydroxylase (CotA) | Nocardioides sp. | Initiates cotinine degradation by converting it to 6-hydroxy-cotinine. | nih.govscbt.com |

| Nicotine Dehydrogenase | Arthrobacter sp. | Hydroxylation of the pyridine ring of nicotine. | nih.gov |

| Flavin Monooxygenases (FMO) | Mammals | Involved in the N-oxidation of nicotine and potentially cotinine. | nih.gov |

Environmental Behavior and Transformation Products in Aquatic Systems

Cotinine is recognized as a stable and persistent contaminant of emerging concern in aquatic environments due to its widespread presence in wastewater from human excretion. nih.govfrontiersin.org Its stability and water solubility contribute to its detection in surface water, wastewater treatment plant effluents, and even tap water. frontiersin.org

In aquatic systems, cotinine can undergo degradation through photocatalytic, chemical, and biological processes. frontiersin.org Studies have identified several transformation products of nicotine and cotinine in these environments. For instance, in Swiss lakes, cotinine, 3′-hydroxycotinine, and N-formylnornicotine have been detected. researchgate.net The concentrations of these compounds in lakes were found to correlate with the anthropogenic burden from domestic wastewater, highlighting their utility as chemical markers for such pollution. researchgate.net

While this compound has not been specifically identified as a major transformation product in the surveyed environmental studies, the presence of various oxidized and structurally altered metabolites of cotinine suggests that the formation of carboxylic acid derivatives is a plausible transformation pathway in aquatic systems.

Comparative Metabolic Studies across Biological Systems

Comparing the metabolism of compounds like cotinine across different biological systems, from isolated enzymes to whole organisms, provides valuable insights into their pharmacological and toxicological profiles.

In Vitro Enzyme Kinetics and Reaction Profiles

In vitro studies using isolated enzymes or microsomal preparations are essential for characterizing the kinetics of specific metabolic reactions. For cotinine's precursor, nicotine, extensive in vitro work has been done. For example, studies with human liver microsomes have detailed the kinetics of nicotine's conversion to cotinine by CYP2A6. Furthermore, the activity of various flavin monooxygenase (FMO) enzymes in nicotine-N'-oxidation has been characterized using microsomes from FMO-overexpressing cell lines. nih.gov

Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) help to define the affinity of an enzyme for its substrate and its catalytic efficiency. While specific in vitro kinetic data for the formation or metabolism of this compound are not available in the reviewed literature, the table below presents representative kinetic data for related nicotine metabolism pathways.

| Enzyme | Substrate | Product | Km | Vmax | System | Citation |

| FMO1 | Nicotine | Nicotine-N'-oxide | 1200 µM | 19 nL/min/mg | Overexpressed in HEK293 cells | nih.gov |

| FMO3 | Nicotine | Nicotine-N'-oxide | 510 µM | 8.1 nL/min/mg | Overexpressed in HEK293 cells | nih.gov |

In Vivo Metabolic Profiling in Non-Human Models

In vivo studies in non-human models are critical for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion. The metabolism of nicotine and cotinine has been investigated in various animal models, including rats and mice.

In rats, approximately 60% of absorbed nicotine is converted to cotinine. The plasma half-life of cotinine in rats is significantly longer than that of nicotine. Following administration of nicotine to rats, cotinine can be detected in the brain, indicating its ability to cross the blood-brain barrier.

Metabolic profiling studies in rats administered N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine, have identified a range of urinary metabolites, including hydroxy acids and keto acids, demonstrating the extensive oxidative metabolism these compounds undergo. For example, 4-hydroxy-4-(pyridin-3-yl)butanoic acid and 4-oxo-4-(pyridin-3-yl)butanoic acid are major metabolites of NNN in rats. The identification of these carboxylic acid derivatives in vivo supports the general metabolic pathway of oxidation of the pyridine-containing alkaloids.

While direct evidence for the in vivo formation of this compound in non-human models is not prominent in the existing literature, the established metabolic pathways for related compounds suggest that it could be a minor or yet-to-be-quantified metabolite.

| Compound | Non-Human Model | Key Metabolic Finding | Citation |

| Nicotine | Rat | Approx. 60% converted to cotinine; cotinine crosses the blood-brain barrier. | |

| Cotinine | Rat | Longer plasma and brain half-life compared to nicotine. | |

| N'-Nitrosonornicotine (NNN) | Rat | Major urinary metabolites are 4-hydroxy-4-(pyridin-3-yl)butanoic acid and 4-oxo-4-(pyridin-3-yl)butanoic acid. |

Research Applications and Mechanistic Insights

Application as a Hapten in Immunoassay Development

rac-Cotinine 3-Carboxylic Acid serves as a crucial component in the development of immunoassays for detecting nicotine (B1678760) exposure. impurity.come-biochem.combiomart.cn Due to their small molecular size, molecules like cotinine (B1669453) and its derivatives are not immunogenic on their own. rsc.org To elicit an immune response and produce specific antibodies, they must be chemically conjugated to a larger carrier protein, a process in which this compound functions as a hapten. rsc.org

The carboxylic acid group on the molecule provides a convenient handle for covalent attachment to carrier proteins, such as poly-L-lysine. This conjugation results in an immunogenic complex that can be used to generate monoclonal or polyclonal antibodies that specifically recognize the cotinine structure. These antibodies are the cornerstone of various immunoassay formats, including enzyme-linked immunosorbent assays (ELISAs), which are widely used for the quantitative analysis of cotinine in biological samples like saliva, blood, and urine as a biomarker for tobacco smoke exposure. researchgate.net The sensitivity and specificity of these immunoassays are critical for both clinical diagnostics and public health research. rsc.orgresearchgate.net

Table 1: Application of this compound in Immunoassays

| Application Area | Role of this compound | Resulting Technology |

|---|---|---|

| Nicotine Exposure Monitoring | Hapten | Development of specific antibodies for cotinine |

| Immunoassay Development | Immunogen component (when conjugated) | ELISAs and other immunoassays |

| Biomarker Detection | Target analyte for developed immunoassays | Quantitative measurement of cotinine in biological fluids |

Role in Mutagenesis Research

The scientific community has identified this compound as a compound of interest in the field of mutagenesis research. impurity.come-biochem.combiomart.cnscbio.cngbwol.com While direct mutagenic activity is a subject of ongoing investigation, its structural characteristics and metabolic relationships position it as a key molecule for understanding how chemical compounds can interact with biological systems and potentially lead to genetic alterations.

A key aspect of mutagenesis is the interaction of chemical compounds with nucleophilic sites on essential biomolecules like DNA and proteins. scbt.com The structure of this compound, containing both electrophilic and nucleophilic centers, suggests the potential for such interactions. The carboxylic acid moiety, in particular, can be metabolically activated to more reactive forms. nih.gov These activated metabolites can then potentially interact with the nucleophilic centers found in the purine (B94841) and pyrimidine (B1678525) bases of DNA, as well as with amino acid residues in proteins. sathyabama.ac.inwou.edu Such interactions can lead to the formation of adducts, which, if not repaired, may cause mutations during DNA replication or alter protein function.

Cellular systems possess intricate pathways to respond to and repair damage, including that induced by chemical agents. Research suggests that certain metabolites can modulate the activity of enzymes involved in these DNA damage response pathways. scbt.com For instance, the interaction of a compound or its metabolites with key enzymes in pathways like base excision repair (BER) or nucleotide excision repair (NER) could either enhance or inhibit the repair process. nih.gov The presence of this compound and its derivatives within a cellular environment could influence the balance of these pathways, potentially affecting the cell's ability to cope with genotoxic stress. scbt.com

Interactions with Nucleophilic Sites on Biomolecules

Contribution to Metabolomics Studies of Nicotine and Tobacco Exposure

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an invaluable tool for understanding the biochemical effects of nicotine and tobacco exposure. researchgate.net this compound is a significant metabolite in this context, providing insights into the complex metabolic pathways of nicotine. foodb.ca

The analysis of biological samples from individuals exposed to tobacco has led to the identification of a wide array of nicotine metabolites. This compound is one such metabolite, and its characterization has contributed to a more comprehensive understanding of nicotine's metabolic fate. foodb.ca The identification of this and other metabolites is crucial for developing a complete metabolic profile of nicotine exposure, which can vary among individuals due to genetic and environmental factors. foodb.cabiorxiv.org Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry, are instrumental in the discovery and quantification of these novel metabolites in various biological matrices. researchgate.net

Table 2: Investigated Roles of this compound

| Research Area | Specific Focus | Key Findings/Potential Implications |

|---|---|---|

| Mutagenesis | Interaction with Biomolecules | Potential for adduct formation with DNA and proteins. |

| Mutagenesis | Enzyme Modulation | Possible influence on DNA damage response pathways. |

| Metabolomics | Novel Metabolite Identification | Contributes to a comprehensive nicotine metabolic profile. |

| Metabolomics | Endogenous Metabolism | Intersects with and may influence general carboxylic acid metabolic pathways. |

Discovery and Identification of Novel Metabolites

Investigation of Biological Activities and Receptor Interactions

While direct research on the biological activities and receptor interactions of this compound is not extensively documented in publicly available literature, the pharmacological profile of its parent compound, cotinine, offers significant insights into its potential areas of investigation. Cotinine, the primary metabolite of nicotine, is known to interact with the nervous system, particularly with nicotinic acetylcholine (B1216132) receptors (nAChRs), and to modulate various neurochemical pathways. wikipedia.orgresearchgate.net

Binding Affinity to Nicotinic Acetylcholine Receptors (nAChRs)

Cotinine exhibits a complex interaction with various subtypes of nicotinic acetylcholine receptors (nAChRs). nih.gov It generally displays a lower binding affinity for these receptors compared to nicotine. frontiersin.org Studies have shown that cotinine binds to several nAChR subtypes, including α4β2, α3/α6β2, and α7, which are crucial in mediating the effects of acetylcholine and nicotine in the brain. mdpi.comnih.gov

In competition binding assays, cotinine has been shown to inhibit the binding of radioligands to nAChRs in a concentration-dependent manner. For instance, in monkey striatum, cotinine was found to interact with both α4β2* and α3/α6β2* nAChR subtypes, with IC₅₀ values in the micromolar range, indicating a significantly lower potency than nicotine. nih.gov Specifically, the IC₅₀ for cotinine inhibition of [¹²⁵I]A-85380 binding (which targets both α4β2* and α3/α6β2* subtypes) was approximately 65-79 μM. nih.gov For the α7 nAChR subtype, cotinine's affinity is also considerably weaker than that of nicotine, with some studies reporting it to be about 100 times less potent. frontiersin.org

Despite its lower affinity, cotinine's presence in the brain following nicotine metabolism suggests its interactions with nAChRs may still be physiologically relevant. nih.gov Some research suggests that cotinine may act as a weak partial agonist or a positive allosteric modulator at certain nAChR subtypes, which could enhance the effects of the primary neurotransmitter, acetylcholine. nih.govmdpi.com

Below is a table summarizing the reported binding affinities of cotinine for various nAChR subtypes.

| Receptor Subtype | Ligand | Tissue/System | IC₅₀ (Cotinine) | Potency vs. Nicotine | Reference |

| α4β2* & α3/α6β2 | [¹²⁵I]A-85380 | Monkey Caudate | 64.8 - 78.7 μM | ~10,000-fold less potent | nih.gov |

| α7 | [¹²⁵I]α-bungarotoxin | Rat Cerebral Cortex | ~1 mM | ~100-fold less potent | frontiersin.org |

| α3/α6β2 | ¹²⁵I-α-conotoxinMII | Monkey Caudate | Micromolar range | - | nih.gov |

This table is populated with data for cotinine, the parent compound of this compound, as direct data for the latter is not available.

Modulatory Effects on Neurochemical Pathways

The interaction of cotinine with nAChRs leads to the modulation of several neurochemical pathways, most notably the cholinergic and dopaminergic systems. frontiersin.org The activation of nAChRs, which are ligand-gated ion channels, can increase the release of various neurotransmitters, including dopamine (B1211576), acetylcholine, glutamate, and GABA. scilit.comnih.gov

Studies using rat striatal slices have demonstrated that (S)-(-)-cotinine can evoke the release of dopamine in a calcium-dependent manner, an effect mediated by the stimulation of nAChRs. nih.gov The EC₅₀ value for this effect was found to be 30 μM. nih.gov This suggests that cotinine can influence the dopaminergic system, which is critical for functions such as reward, motivation, and motor control. frontiersin.orgjneurosci.org In some cases, cotinine has been shown to increase dopamine transmission by facilitating its synaptic release. frontiersin.org

Furthermore, cotinine is believed to exert neuroprotective effects through the activation of pro-survival signaling pathways. nih.gov Activation of α7 nAChRs, for instance, can stimulate pathways like PI3K/Akt and JAK2/STAT3, which are involved in promoting neuronal survival and reducing inflammation. nih.govopenbioinformaticsjournal.com Cotinine has also been noted to affect other neurotransmitter systems; for example, early research indicated that it could reduce serotonin (B10506) uptake and increase its spontaneous release in neocortical slices. frontiersin.org It has also been found to decrease the levels of certain amino acids, such as aspartic acid and serine, in the striatum. frontiersin.org

The modulatory effects of cotinine on these pathways are complex and can vary depending on the specific brain region and the receptor subtypes involved. frontiersin.orgnih.gov These actions underscore the potential for cotinine and its derivatives to influence a wide range of neurological functions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Molecular Structure Analysis

Typically, these calculations would involve optimizing the geometry of the molecule to find its most stable three-dimensional conformation. This analysis would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, computational studies on related nicotine (B1678760) analogs have utilized methods like B3LYP-D3/aug-cc-pVDZ to perform molecular characterization, focusing on parameters like pseudo-rotation angles and atomic charges. nih.gov

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of the molecule that are prone to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For other nicotine analogs, reactivity indexes derived from these orbital energies have been used to suggest potential neuroprotective activity. nih.gov

Table 1: Hypothetical Data from Quantum Chemical Calculations for rac-Cotinine 3-Carboxylic Acid

| Parameter | Predicted Value | Significance |

| Energy of HOMO | (Value not available) | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | (Value not available) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value not available) | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | (Value not available) | Provides insight into the molecule's polarity and solubility. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Molecular Docking and Dynamics Simulations for Enzyme Interaction

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. While no specific molecular docking studies for this compound have been reported, research on its parent compound, cotinine (B1669453), and other nicotine metabolites provides a framework for how such an analysis would be conducted.

For example, in silico docking of cotinine has been performed with targets like the MD2 protein and nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netmdpi.com These studies calculate the binding affinity and identify key amino acid residues involved in the interaction. For instance, molecular docking of nicotine analogs with the α7 nicotinic acetylcholine receptor has highlighted the importance of residues like Leu116 and Trp145 in the binding site. nih.gov

A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of a target enzyme, for example, Cytochrome P450 2A6 (CYP2A6), which is involved in nicotine metabolism. frontiersin.org

Docking the 3D structure of this compound into the active site of the enzyme.

Analyzing the resulting binding poses to determine the most favorable interactions, such as hydrogen bonds and hydrophobic interactions.

Molecular dynamics simulations could then be used to observe the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound can be predicted using computational methods. The presence of a carboxylic acid group suggests that the compound can participate in acid-base reactions. cymitquimica.com The pyrrolidinone ring contains a lactam, which can be susceptible to hydrolysis under certain conditions.

Computational analysis, such as DFT, can be used to calculate various reactivity descriptors. These descriptors, including chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. For example, in a study of nicotine analogs, compounds with lower hardness values were suggested to have putative neuroprotective activity. nih.gov

The stability of the molecule can also be assessed by simulating its behavior under different conditions, such as varying pH and temperature, through molecular dynamics simulations. While specific predictive studies for this compound are not available, computational analysis of nicotine adsorption has highlighted the significant role of carboxylic groups in this process. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Cheminformatics and QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. There are no specific QSAR studies reported for this compound.

However, a hypothetical QSAR study could be designed to explore the potential biological activities of a series of cotinine derivatives, including this compound. This would involve:

Compiling a dataset of cotinine analogs with known biological activity (e.g., inhibition of a specific enzyme).

Calculating a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters.

Using statistical methods, such as multiple linear regression or partial least squares, to build a QSAR model that correlates the descriptors with the biological activity.

Such a model could then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereoisomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. The development of stereoselective synthetic routes for the individual stereoisomers of Cotinine (B1669453) 3-Carboxylic Acid is a critical area of future research. Current methods for synthesizing related compounds, such as trans-3'-hydroxycotinine, often result in a mixture of isomers that require subsequent separation. nih.gov For instance, the deprotonation of (S)-cotinine followed by oxidation yields an 80:20 mixture of trans- and cis-3'-hydroxycotinine. nih.gov

Future research will likely focus on the development of methods that provide high diastereoselectivity, yielding specific stereoisomers directly. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, 1,3-dipolar cycloaddition of azomethine ylides has been used to create nicotine (B1678760) analogues with contiguous stereocenters in a diastereoselective manner. Similar strategies could be adapted for the synthesis of Cotinine 3-Carboxylic Acid stereoisomers. The ability to produce pure stereoisomers will be instrumental in elucidating their specific biological roles and potential therapeutic applications.

High-Throughput Screening for Enzyme Inhibition/Activation

High-throughput screening (HTS) offers a powerful platform to rapidly assess the biological activity of large numbers of compounds. Applying HTS to investigate the effects of rac-Cotinine 3-Carboxylic Acid and its individual stereoisomers on a wide range of enzymes could uncover novel pharmacological properties. Given that cotinine itself is metabolized by cytochrome P450 enzymes, particularly CYP2A6, it is plausible that its carboxylic acid derivative could interact with these or other enzymes. mdpi.comosu.edu

Future HTS campaigns could explore the inhibitory or activating effects of these compounds on various enzyme families, including kinases, proteases, and metabolic enzymes. For instance, enzyme activity assays can be designed where the binding of a compound to an antibody-linked enzyme results in a measurable change in enzyme activity, allowing for rapid screening. fda.gov The identification of specific enzyme targets would provide valuable insights into the compound's mechanism of action and could lead to the development of new therapeutic agents.

Integrated Omics Approaches for Comprehensive Metabolic Pathway Elucidation

Understanding the complete metabolic fate of this compound in biological systems is crucial. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of metabolic pathways. nih.govfrontiersin.org High-resolution metabolomics (HRM) can be used to identify and quantify metabolites in biological samples, providing a snapshot of the metabolic state. nih.gov

By exposing cells or organisms to this compound and analyzing the resulting changes in the metabolome, transcriptome, and proteome, researchers can identify the enzymes and pathways involved in its transformation and downstream effects. nih.govfrontiersin.org For example, studies on tobacco users have revealed complex metabolic alterations in lipid and amino acid metabolism. nih.gov Similar untargeted approaches could pinpoint the specific metabolic networks affected by this compound. nih.gov This comprehensive understanding is essential for assessing the compound's safety and potential for bioaccumulation.

Design of Advanced Analytical Probes and Standards

The accurate detection and quantification of this compound and its metabolites in various matrices require the development of advanced analytical probes and certified reference standards. The synthesis of isotopically labeled internal standards, such as deuterated analogs, is crucial for quantitative analysis by mass spectrometry. nih.gov

Future research should focus on creating highly sensitive and specific probes for this compound. This could involve the development of monoclonal antibodies for use in immunoassays or the design of fluorescent probes that exhibit a change in their optical properties upon binding to the analyte. The synthesis of perchlorate (B79767) salts of cotinine derivatives has been a strategy for creating stable standards for analysis. nih.gov The availability of such tools will be vital for pharmacokinetic studies, environmental monitoring, and clinical diagnostics.

Environmental Bioremediation Strategies for Cotinine-Related Compounds

Cotinine and its metabolites are recognized as emerging environmental contaminants due to their widespread presence in wastewater and surface waters. asm.orgnih.govacs.org These compounds enter the environment primarily through the excretion of unmetabolized cotinine from smokers. nih.gov The development of effective bioremediation strategies for these pollutants is an important area of future research.

Studies have shown that various microorganisms, including bacteria of the genera Pseudomonas and Arthrobacter, are capable of degrading nicotine and its metabolites. nih.govscispace.comresearchgate.net Some bacteria can utilize these compounds as their sole source of carbon and nitrogen. scispace.comresearchgate.net Future research could focus on identifying and engineering microorganisms with enhanced degradation capabilities for cotinine and its carboxylic acid derivatives. For instance, a strain of Nocardioides has been shown to degrade cotinine at micropollutant concentrations. asm.org Similarly, a Pseudomonas strain was found to degrade cotinine, producing intermediates like 6-hydroxycotinine. nih.gov Investigating the enzymatic pathways in these organisms could lead to the development of bioreactors or in-situ bioremediation techniques to remove these contaminants from polluted environments. nih.govwiley.com

Exploration of New Research Tools based on Chemical Scaffold Modifications

The chemical scaffold of this compound can be modified to create a library of new research tools. By introducing different functional groups or altering the core structure, researchers can develop novel compounds with tailored properties. For example, the Ugi four-component reaction has been used to rapidly generate a diverse range of cotinine and iso-cotinine analogs. rsc.org

These modified compounds could be used as probes to study biological processes, as ligands to investigate receptor binding, or as building blocks for the synthesis of more complex molecules. The development of new synthetic methodologies, such as those for creating nitro-functionalized nicotine analogs, opens up possibilities for creating novel derivatives. osi.lv This exploration of chemical space around the this compound scaffold holds the potential to yield new pharmacological agents and research tools.

Q & A

Q. What are the established synthetic routes for rac-Cotinine 3-Carboxylic Acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve carboxylation of cotinine derivatives under controlled pH and temperature. Key variables include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) influence regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility but may require purification via recrystallization.

- Monitoring : Use TLC or HPLC to track intermediate formation and final product purity .

Optimize yield by systematically varying reaction time (12-24 hrs) and temperature (60-80°C). Validate purity via melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR spectroscopy : Confirm stereochemistry and functional groups (e.g., carboxylic proton at δ 12-14 ppm in DMSO-d6) .

- LC-MS/MS : Quantify trace impurities (e.g., residual solvents) using ion-pair chromatography with a C18 column and negative-ion ESI mode .

- X-ray crystallography : Resolve structural ambiguities by comparing experimental and simulated diffraction patterns .

Cross-validate data with reference standards (CAS: 1246815-18-8) and literature spectra to minimize misinterpretation .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the physicochemical properties of this compound?

Methodological Answer:

- Parameterization : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate electron density, dipole moments, and H-bonding interactions .

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate aqueous stability and pKa values .

- Validation : Compare computed vibrational spectra (IR) with experimental data to assess model accuracy .

Address discrepancies by refining exchange-correlation functionals or incorporating relativistic effects for heavy atoms .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s stability?

Methodological Answer:

- Systematic review : Replicate conflicting studies under identical conditions (e.g., humidity, solvent grade) to isolate variables .

- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set superposition errors) and experimental measurements (e.g., instrument calibration drift) .

- Multi-method validation : Combine molecular dynamics simulations with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to reconcile degradation pathways .

Q. How can researchers design experiments to isolate the biological activity of this compound from its metabolites?

Methodological Answer:

- In vitro models : Use hepatic microsomes to identify metabolic byproducts and quantify their contribution to observed effects .

- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways via scintillation counting .

- Knockout assays : Employ CRISPR-Cas9 to silence enzymes (e.g., CYP2A6) and assess metabolite dependency .

Document all protocols in line with reporting standards for reproducibility (e.g., detailed supplementary materials) .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships involving this compound?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (Hill equation) to EC₅₀/IC₅₀ data using software like GraphPad Prism .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates while retaining biological variability .

- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity .

Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity .

- In-process controls : Monitor reaction progress in real-time using inline PAT (Process Analytical Technology) tools like FTIR .

- Stability studies : Conduct accelerated degradation tests to correlate impurity profiles with storage conditions .

Literature and Reproducibility

Q. What frameworks ensure rigorous literature reviews for this compound research?

Methodological Answer:

- Database searches : Use SciFinder-n with CAS Registry Number (1246815-18-8) and Boolean operators to filter primary sources .

- Critical appraisal : Assess study validity using STROBE or CONSORT checklists for experimental design and bias .

- Citation management : Organize references with Zotero or EndNote, prioritizing peer-reviewed journals over preprints .

Q. How can researchers enhance reproducibility when publishing findings on this compound?

Methodological Answer:

- Supplementary materials : Provide raw NMR spectra, chromatograms, and computational input files .

- Protocol registries : Pre-register synthetic methods on platforms like protocols.io to deter selective reporting .

- Collaborative verification : Share samples with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.